molecular formula C5H9BrF2 B3008684 4-Bromo-1,1-difluoro-2-methylbutane CAS No. 1785115-22-1

4-Bromo-1,1-difluoro-2-methylbutane

Cat. No.: B3008684
CAS No.: 1785115-22-1
M. Wt: 187.028
InChI Key: AIWDMDQXJKVBDF-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluoro-2-methylbutane is an organic compound with the molecular formula C5H9BrF2. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone. This compound is of interest in various fields of chemical research and industry due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluoro-2-methylbutane typically involves the halogenation of alkenes or alkynes. One common method is the bromination of 1,1-difluoro-2-methylbutene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of phase-transfer catalysts and advanced brominating agents can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluoro-2-methylbutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1,1-difluoro-2-methylbutane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-difluoro-2-methylbutane involves its reactivity towards nucleophiles and bases. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,1-difluoro-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct reactivity and properties compared to other halogenated alkanes. Its ability to undergo selective nucleophilic substitution and elimination reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1,1-difluoro-2-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrF2/c1-4(2-3-6)5(7)8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWDMDQXJKVBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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